molecular formula C21H25ClN2O7 B2866045 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate CAS No. 1215706-40-3

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate

Cat. No.: B2866045
CAS No.: 1215706-40-3
M. Wt: 452.89
InChI Key: PSAWPFQKPWNVPB-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate (CAS 1215706-40-3) is a high-purity chemical compound with a molecular formula of C21H25ClN2O7 and a molecular weight of 452.89 g/mol . This reagent features a carbazole core structure, a moiety that is extensively investigated in medicinal chemistry for its diverse biological activities. Carbazole derivatives are a significant area of research due to their documented potential as anticancer agents and apoptosis inducers, providing a valuable structural scaffold for developing new therapeutic candidates . Furthermore, related carbazole-triazole hybrids have shown promising binding affinities in molecular docking studies against key viral proteins, suggesting their relevance in anti-viral research, particularly for conditions such as SARS-CoV-2 . The compound's structure, which integrates morpholine and acetate perchlorate groups, makes it a versatile intermediate for organic synthesis and drug discovery projects. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAWPFQKPWNVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate typically involves the following steps:

    Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole at the nitrogen position. This can be achieved through various methods, including N-alkylation or N-acylation.

    Introduction of the Morpholine Group: The next step involves the introduction of the morpholine group through a nucleophilic substitution reaction. This can be done by reacting the carbazole derivative with a suitable morpholine derivative under basic conditions.

    Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Perchlorate Salt: Finally, the acetate compound is converted to its perchlorate salt by reacting it with perchloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.

    Reduction: Reduction of the carbazole ring can lead to the formation of tetrahydrocarbazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carbazole-3,6-dione

    Reduction: Tetrahydrocarbazole derivatives

    Substitution: Various substituted morpholine derivatives

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photochemical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Carbazole derivatives vary widely based on substituents attached to the core structure. Below is a comparative analysis of key compounds:

Compound Substituents/Functional Groups Molecular Weight Key Properties Reference
1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate Morpholine, acetate perchlorate ~450-500 (estimated) Enhanced solubility (morpholine), potential reactivity (perchlorate) N/A
3-(9H-Carbazol-9-yl)propan-1-ol Propanol chain 225.29 Planar carbazole core; alcohol group for derivatization
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol Dichlorocarbazole, benzylamino, propanol 399.32 Chlorine enhances lipophilicity; benzylamino may improve target binding
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-Oxadiazole ring, methyl group ~350 (estimated) Antimicrobial activity (e.g., 4b, 4d, 4e showed high activity against bacteria)
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole Nitro, fluoro, methoxy, methyl groups 364.36 Electron-withdrawing (nitro) and electron-donating (methoxy) substituents

Physical and Electronic Properties

  • Melting Points : Derivatives with rigid substituents (e.g., nitro or fluoro groups in ) exhibit high melting points (>200°C), whereas morpholine and perchlorate groups in the target compound may reduce crystallinity .
  • Electronic Applications: Carbazole-quinoline hybrids (e.g., ’s compound 5) are used in OLEDs due to their luminescent properties. The target compound’s perchlorate group may alter charge transport properties compared to neutral derivatives .

Biological Activity

1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Basic Information

  • Molecular Formula : C19H22N2O2ClO4
  • Molecular Weight : 392.84 g/mol
  • Density : 1.24 g/cm³
  • Boiling Point : 302.5 °C at 760 mmHg
  • Flash Point : 136.8 °C

Structural Characteristics

The compound features a carbazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The morpholine ring contributes to its pharmacokinetic profile, potentially enhancing solubility and bioavailability.

Antiviral Properties

Recent studies have explored the antiviral potential of carbazole derivatives against various viruses, including SARS-CoV-2. Research indicates that derivatives similar to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate exhibit significant binding affinities to viral proteins, suggesting potential as therapeutic agents.

Case Study: Inhibition of SARS-CoV-2

A study published in Molecules highlighted the synthesis and biological evaluation of carbazole derivatives. Among these, compounds with structural similarities to 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate demonstrated high binding energies against the main protease of SARS-CoV-2, indicating their potential as inhibitors (binding energies ranging from -6.38 to -8.92 Kcal/mol) .

Compound IDBinding Energy (Kcal/mol)Target Protein
9b-8.83Main Protease
9c-8.92Main Protease
9h-8.76Spike Glycoprotein

Anticancer Activity

Carbazole derivatives have also been studied for their anticancer properties. The presence of the carbazole structure is associated with various mechanisms of action, including apoptosis induction and cell cycle arrest.

Research Findings

A study indicated that certain carbazole derivatives could inhibit cancer cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK . These findings suggest that compounds like 1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate may have similar effects.

Pharmacokinetic Properties

The pharmacokinetic profile of carbazole-based compounds is crucial for their therapeutic application. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses are often conducted to evaluate these properties.

ADMET Analysis Results

The evaluated compounds showed favorable properties:

  • Blood-Brain Barrier Permeability : Optimal values indicating good absorption.
  • P-glycoprotein Inhibition : Several derivatives demonstrated potential as P-glycoprotein inhibitors, which is significant for drug delivery across the blood-brain barrier .

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